molecular formula C14H29NO3 B14286372 Ethyl (1-methoxyheptyl)propan-2-ylcarbamate CAS No. 114649-24-0

Ethyl (1-methoxyheptyl)propan-2-ylcarbamate

Cat. No.: B14286372
CAS No.: 114649-24-0
M. Wt: 259.38 g/mol
InChI Key: IIQJCPIUHMGMJQ-UHFFFAOYSA-N
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Description

Ethyl (1-methoxyheptyl)propan-2-ylcarbamate is a chemical compound with a molecular formula of C13H27NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate typically involves the reaction of 1-methoxyheptanol with isopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-methoxyheptanol+isopropyl isocyanateEthyl (1-methoxyheptyl)propan-2-ylcarbamate\text{1-methoxyheptanol} + \text{isopropyl isocyanate} \rightarrow \text{this compound} 1-methoxyheptanol+isopropyl isocyanate→Ethyl (1-methoxyheptyl)propan-2-ylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methoxyheptyl)propan-2-ylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 1-methoxyheptanol and isopropylamine.

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group, forming 1-hydroxyheptyl derivatives.

    Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 1-methoxyheptanol and isopropylamine.

    Oxidation: 1-hydroxyheptyl derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1-methoxyheptyl)propan-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Ethyl (1-methoxyheptyl)propan-2-ylcarbamate can be compared with other carbamate compounds, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Isopropyl carbamate

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 1-methoxyheptyl group enhances its solubility and reactivity compared to simpler carbamates.

Similar Compounds

  • Methyl carbamate : A simpler carbamate with a methyl group.
  • Ethyl carbamate : Similar to this compound but lacks the methoxyheptyl group.
  • Isopropyl carbamate : Contains an isopropyl group instead of the methoxyheptyl group.

Properties

CAS No.

114649-24-0

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

ethyl N-(1-methoxyheptyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C14H29NO3/c1-6-8-9-10-11-13(17-5)15(12(3)4)14(16)18-7-2/h12-13H,6-11H2,1-5H3

InChI Key

IIQJCPIUHMGMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(N(C(C)C)C(=O)OCC)OC

Origin of Product

United States

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